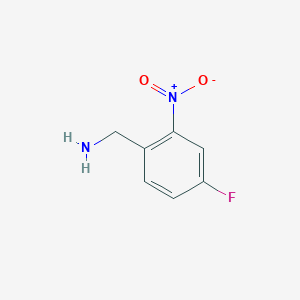

(4-Fluoro-2-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYCKMWCZAJPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Nitrophenyl Methanamine

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward pathway to (4-Fluoro-2-nitrophenyl)methanamine by modifying a suitable precursor that already contains the 4-fluoro-2-nitro-phenyl scaffold.

Amination Strategies for Halogenated Nitroaromatics

A common and effective strategy involves the initial functionalization of 4-fluoro-2-nitrotoluene (B1294404). This approach typically proceeds via a two-step sequence involving benzylic bromination followed by amination.

The first step is the radical bromination of 4-fluoro-2-nitrotoluene to yield 4-fluoro-2-nitrobenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. The reaction is irradiated with a lamp to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction. prepchem.comorgsyn.org

Once the 4-fluoro-2-nitrobenzyl bromide is obtained, it can be converted to the desired primary amine, this compound, through various amination methods. One such method is the Gabriel synthesis, which involves the reaction of the benzyl (B1604629) bromide with potassium phthalimide. The resulting N-(4-fluoro-2-nitrobenzyl)phthalimide is then cleaved, typically using hydrazine (B178648) hydrate, to release the primary amine. This method is advantageous as it prevents the over-alkylation that can occur with direct amination using ammonia.

A similar synthetic strategy is employed for the preparation of 2,4-difluorobenzyl methanamine, where 2,4-difluorobenzyl halide is reacted with methenamine (B1676377) to form a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with concentrated hydrochloric acid to yield the primary amine. google.com This suggests a viable alternative for the synthesis of this compound from 4-fluoro-2-nitrobenzyl halide.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, light | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrobenzyl bromide |

| 2 | Amination (Gabriel Synthesis) | 1. Potassium phthalimide2. Hydrazine hydrate | 4-Fluoro-2-nitrobenzyl bromide | This compound |

| 2 (alternative) | Amination (Methenamine) | 1. Methenamine2. Concentrated HCl | 4-Fluoro-2-nitrobenzyl bromide | This compound |

Reduction of Nitro Precursors to Amine Functionality

Another direct approach involves the reduction of a suitable nitro-containing precursor that already possesses the aminomethyl or a group that can be converted to it. A key precursor for this strategy is 4-fluoro-2-nitrobenzonitrile (B1304810).

The synthesis of 4-fluoro-2-nitrobenzonitrile can be achieved from 4-fluoro-2-nitroaniline (B1293508). The aniline (B41778) is subjected to a Sandmeyer-type reaction, where the amino group is first diazotized and then substituted with a cyano group. google.comgoogle.com Alternatively, hydrolysis of 4-fluoro-2-nitrobenzonitrile can yield 4-fluoro-2-nitrobenzoic acid. chemicalbook.com

The nitrile group of 4-fluoro-2-nitrobenzonitrile can then be selectively reduced to the corresponding aminomethyl group to yield this compound. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions that avoid the reduction of the nitro group. The selective reduction of a nitrile in the presence of a nitro group can be challenging, often requiring careful control of reaction conditions and catalyst selection. libretexts.org

| Precursor | Reaction | Reagents and Conditions | Product |

| 4-Fluoro-2-nitrobenzonitrile | Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation | This compound |

Functionalization of Methylated Nitrofluorobenzenes

The direct functionalization of the methyl group of 4-fluoro-2-nitrotoluene offers another pathway. As detailed in section 2.1.1, the most common method is the free-radical bromination of the methyl group followed by amination. This highlights the importance of 4-fluoro-2-nitrotoluene as a key starting material. The synthesis of 4-fluoro-2-nitrotoluene itself is typically achieved through the nitration of 4-fluorotoluene. The directing effects of the fluorine and methyl groups guide the incoming nitro group to the ortho position relative to the methyl group.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve the construction of the substituted aromatic ring system through multi-step syntheses, which may include multi-component reactions or organometallic coupling reactions.

Multi-Component Reactions Incorporating Substituted Aniline Moieties

While no specific multi-component reaction has been reported for the direct synthesis of this compound, the principles of such reactions suggest potential pathways. Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product.

For instance, a hypothetical MCR could involve a suitably substituted aniline, formaldehyde, and a nucleophile. However, the challenge lies in the availability of the starting 4-fluoro-2-nitroaniline and the control of regioselectivity. The synthesis of 4-fluoro-2-nitroaniline can be achieved through the amination of 3,4-difluoronitrobenzene. google.com

Utilization of Organometallic Coupling Reactions

Organometallic coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions could be employed to construct the aromatic core or to introduce the aminomethyl group.

Chemo- and Regioselective Synthesis Considerations for this compound

The synthesis of this compound presents notable challenges in achieving both chemoselectivity and regioselectivity, owing to the presence of multiple reactive functional groups on the aromatic ring. Careful consideration of the synthetic strategy is paramount to ensure the desired arrangement of the fluoro, nitro, and methanamine substituents and to selectively transform the precursor functional groups without affecting others.

The primary retrosynthetic disconnection for this compound points to 4-fluoro-2-nitrobenzonitrile as a key intermediate. This approach simplifies the synthesis to two main challenges: the regioselective synthesis of the benzonitrile (B105546) precursor and the chemoselective reduction of the nitrile group to a methanamine in the presence of a reducible nitro group.

Regioselective Synthesis of 4-Fluoro-2-nitrobenzonitrile

The regiochemistry of the starting material is critical. The synthesis typically begins with a commercially available, appropriately substituted benzene (B151609) derivative. One common starting material is 2,5-difluoronitrobenzene (B1216864). The regioselectivity is controlled by the directing effects of the existing substituents. In 2,5-difluoronitrobenzene, the fluorine atoms are ortho/para-directing, and the nitro group is meta-directing. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce the cyano group. The position of the incoming nucleophile is directed by the activating nitro group.

Alternatively, starting from 4-fluoroaniline, a Sandmeyer reaction can be employed. This involves diazotization of the amino group followed by cyanation. Subsequent nitration would need to be carefully controlled to achieve the desired 2-nitro isomer, as the fluorine is ortho/para-directing. However, this route can lead to a mixture of isomers, complicating purification.

A more controlled approach involves the nitration of a precursor where the desired regiochemistry is already established. For instance, the nitration of 4-fluorobenzonitrile (B33359) would likely yield a mixture of isomers, with the 3-nitro product being a significant byproduct due to the ortho,para-directing nature of the fluorine and the meta-directing nature of the nitrile. Therefore, a synthetic route that introduces the nitro group with high regioselectivity early in the sequence is often preferred.

Chemoselective Reduction of 4-Fluoro-2-nitrobenzonitrile

The most significant challenge in the synthesis of this compound is the chemoselective reduction of the nitrile group to a primary amine (methanamine) without reducing the nitro group. Both functional groups are susceptible to reduction under various conditions, making selectivity a key issue.

Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, are often employed for the reduction of both nitriles and nitro groups. commonorganicchemistry.com Under these conditions, it is highly probable that both groups would be reduced, leading to the formation of 4-fluoro-2-aminobenzylamine, which is not the desired product.

To achieve the desired chemoselectivity, specific reagents and reaction conditions must be employed that favor the reduction of the nitrile over the nitro group.

Borane-Based Reducing Agents

One promising approach involves the use of borane (B79455) complexes. Research has shown that a combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) can selectively reduce nitriles in the presence of aromatic nitro groups under aprotic conditions. calvin.edu This method has been demonstrated to be effective for a range of nitrobenzonitriles. The proposed mechanism involves the activation of the nitrile by the Lewis acidic BF₃·OEt₂, making it more susceptible to reduction by NaBH₄. The reaction conditions, such as temperature and stoichiometry, can be optimized to maximize the yield of the desired benzylamine (B48309) while minimizing the reduction of the nitro group.

Table 1: Reagents for Chemoselective Nitrile Reduction

| Reagent System | Key Features | Potential Outcome for this compound Synthesis |

| Boron trifluoride etherate / Sodium borohydride | Aprotic conditions, selective for nitriles over nitro groups. calvin.edu | High potential for selective reduction of the nitrile to the methanamine group. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduces both nitro and nitrile groups. commonorganicchemistry.com | Non-selective, would likely yield 4-fluoro-2-aminobenzylamine. |

| Iron / Acetic Acid | Mild conditions, typically selective for nitro group reduction. commonorganicchemistry.com | Not suitable for the desired transformation as it would reduce the nitro group. |

| Tin(II) Chloride | Mild reducing agent, often used for selective nitro group reduction. commonorganicchemistry.com | Not suitable for the desired transformation. |

Alternative Precursors

Chemical Reactivity and Transformations of 4 Fluoro 2 Nitrophenyl Methanamine

Reactions Involving the Fluoro Substituent

The fluorine atom's reactivity is profoundly influenced by the presence of the electron-withdrawing nitro group positioned ortho to it. This arrangement is pivotal for activating the C-F bond towards specific types of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in (4-Fluoro-2-nitrophenyl)methanamine is highly susceptible to displacement by nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism. The strong electron-withdrawing effect of the ortho-nitro group stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. This makes the compound a valuable building block for synthesizing a variety of substituted 2-nitroaniline (B44862) derivatives.

The following table summarizes representative SNAr reactions on analogous activated nitroaromatic systems.

| Starting Material Analogue | Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Difluoronitrobenzene (B1216864) | Dimethyl malonate | K₂CO₃, DMF | Dimethyl-(4-fluoro-2-nitrophenyl)malonate | nih.gov |

| 3,4-Dichloronitrobenzene | Morpholine | (Not specified) | 4-(2-Chloro-4-nitrophenyl)morpholine | |

| Generic Activated Fluoroarene | Secondary Amines (e.g., N-methylaniline) | Et₃SiBpin, KOtBu, Diglyme, RT | Tertiary Amine | nih.gov |

C-F Bond Activation and Functionalization

Beyond classical SNAr, modern synthetic methods allow for the functionalization of the C-F bond through transition-metal-catalyzed cross-coupling reactions. These methods are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds. Although specific examples for this compound are not prominent in the literature, the principles are well-established for electron-deficient fluoroarenes. mdpi.comacs.org

Palladium-catalyzed cross-coupling reactions, for instance, have been reported for electron-deficient fluoro-aromatics. mdpi.com These reactions often require specialized ligands and conditions to achieve oxidative addition of the strong C-F bond to the metal center. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for activating C-F bonds, successfully coupling fluoroazines and other fluoroarenes with Grignard reagents. nih.gov

More recently, transition-metal-free approaches have been developed. One such strategy involves the use of silylboronates, which, in cooperation with a base like potassium tert-butoxide, can mediate the cross-coupling of organic fluorides with amines at room temperature. nih.gov This method shows high chemoselectivity, leaving other potentially reactive bonds untouched. nih.gov These advanced methodologies represent a frontier in organofluorine chemistry and are, in principle, applicable to the C-F bond in this compound for creating complex molecular architectures.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly unlikely to occur on the aromatic ring of this compound under standard conditions. The primary reason for this inertness is the powerful deactivating effect of the nitro group.

The -NO₂ group is one of the strongest electron-withdrawing groups, which significantly reduces the electron density of the benzene (B151609) ring, making it far less nucleophilic and thus less reactive towards electrophiles. makingmolecules.commsu.eduquora.com This deactivation is so pronounced that it can decrease the ring's reactivity by a factor of a million compared to benzene. msu.edu

Stereochemical Aspects in Derivatives (if applicable to non-clinical applications)

A review of the available scientific literature does not provide specific information regarding the stereochemical aspects of derivatives of this compound in non-clinical applications. Research in this area does not appear to have focused on the synthesis of chiral derivatives from this specific precursor or the use of its primary amine to direct stereoselective transformations for materials science or other non-therapeutic fields. Therefore, this remains an area with limited to no published data.

Applications of 4 Fluoro 2 Nitrophenyl Methanamine As a Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both an amino and a nitro group on the phenyl ring of (4-Fluoro-2-nitrophenyl)methanamine provides a facile entry into a variety of nitrogen-containing heterocyclic systems. The nitro group can be readily reduced to a second amino group, creating an ortho-phenylenediamine derivative. This diamine is a key intermediate for the synthesis of numerous fused heterocycles.

Nitrogen-Containing Heterocycles

The synthesis of biologically and materially significant nitrogen-containing heterocycles such as quinoxalines, benzimidazoles, and quinazolines often relies on the cyclocondensation of ortho-phenylenediamines with suitable electrophilic partners.

Quinoxalines: A common and effective method for synthesizing quinoxalines involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov The reduction of this compound would yield 4-fluoro-1,2-diaminobenzene, which can then be reacted with various dicarbonyl compounds to afford a range of substituted quinoxalines. While specific examples starting from this compound are not extensively documented in peer-reviewed literature, the general synthetic pathway is well-established.

Benzimidazoles: Benzimidazoles, another important class of heterocycles, can be synthesized through the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids and their derivatives. rsc.orgnih.govorganic-chemistry.org The resulting fluorinated benzimidazoles are of particular interest in medicinal chemistry. For instance, the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole has been reported from the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde, highlighting a similar synthetic strategy. organic-chemistry.org

Quinazolines: Quinazolines and their derivatives can be prepared through various synthetic routes, including the reaction of 2-aminobenzylamines with different reagents. nih.govorganic-chemistry.orgopenmedicinalchemistryjournal.com Given that this compound is a substituted benzylamine (B48309), it represents a potential starting material for the synthesis of functionalized quinazolines. A synthetic method for 4-chloro-7-fluoro-6-nitro quinazoline (B50416) has been developed starting from 2-amino-4-fluorobenzoic acid, demonstrating the feasibility of incorporating the fluoro and nitro functionalities into the quinazoline core. google.com

Multi-Functionalized Aromatic Systems

The reactivity of the functional groups in this compound allows for its use in the synthesis of a variety of multi-functionalized aromatic systems. For example, a modified Meerwein arylation has been used to prepare methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate from the related precursor, 2-fluoro-4-nitroaniline. researchgate.netmdpi.com This suggests that this compound could be similarly utilized to introduce the (4-fluoro-2-nitrophenyl)methyl moiety into various aromatic and heterocyclic scaffolds.

Role in Material Science Precursors

The structural features of this compound also suggest its potential utility as a precursor in material science, particularly in the synthesis of high-performance polymers and specialty chemicals.

Monomers for Polymer Synthesis

The polymerization process generally involves the reaction of the diamine with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a polyamic acid, which is then thermally or chemically imidized to the final polyimide. kpi.ua

Intermediates for Specialty Chemicals (non-agro/pharma end-products)

The combination of the fluoro, nitro, and amino functionalities makes this compound a potential intermediate in the synthesis of specialty chemicals such as dyes and pigments. The chromophoric nitro group and the auxochromic amino group are common features in dye molecules. Further derivatization of the amino group could be used to tune the color and properties of the resulting dyes.

Catalytic Applications or Ligand Design (excluding biological catalysis)

The amino group in this compound serves as a key handle for the synthesis of various ligands for metal-catalyzed reactions.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis. scripps.edutcichemicals.com The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often starts from an amine. This compound could be utilized in a multi-step synthesis to form a functionalized imidazolium salt, which upon deprotonation would yield an NHC ligand bearing a fluoronitrophenyl substituent. The electronic properties of this substituent could influence the catalytic activity of the corresponding metal complex.

Furthermore, the diamine obtained from the reduction of this compound can be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. These Schiff base ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations.

Computational and Theoretical Studies of 4 Fluoro 2 Nitrophenyl Methanamine

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and electronic properties of molecules. For (4-Fluoro-2-nitrophenyl)methanamine, these calculations would provide critical insights into its conformational preferences and electronic landscape.

Conformation Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the aminomethyl group (-CH₂NH₂) to the phenyl ring and the bond between the nitro group (-NO₂) and the ring.

Conformational analysis would likely reveal several low-energy conformers. The orientation of the aminomethyl group relative to the plane of the phenyl ring is a significant factor. It is expected that conformers where the C-N bond of the aminomethyl group is perpendicular to the phenyl ring would be energetically favorable, minimizing steric hindrance with the ortho-nitro group.

A potential energy surface scan for the rotation of the aminomethyl and nitro groups would yield the following hypothetical data:

Interactive Data Table: Predicted Rotational Barriers for this compound

| Rotational Bond | Predicted Barrier (kcal/mol) | Method of Prediction |

| Phenyl-CH₂NH₂ | 2-5 | Analogy to substituted toluenes |

| Phenyl-NO₂ | >10 | Analogy to ortho-substituted nitrobenzenes |

Note: These values are estimations based on similar compounds and would require specific calculations for verification.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitro and fluoro substituents and the electron-donating aminomethyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the aminomethyl group and the phenyl ring, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the phenyl ring, indicating the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In this compound, the presence of both electron-donating and strongly electron-withdrawing groups would likely lead to a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Aminomethyl group, Phenyl ring |

| LUMO | -1.5 to -2.5 | Nitro group, Phenyl ring |

| HOMO-LUMO Gap | 4.0 to 6.0 | - |

Note: These are estimated energy ranges and would need to be confirmed by specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

Transition State Analysis for Key Transformations

A key transformation for this compound would be the reduction of the nitro group to an amine, a common reaction in the synthesis of pharmaceuticals and other fine chemicals. Computational analysis of this reaction would involve locating the transition states for the stepwise addition of hydrogen atoms. This would reveal the reaction's energy profile and rate-determining step.

Another important reaction would be nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile. Transition state analysis would clarify the mechanism (e.g., SNAr) and the influence of the ortho-nitro and para-aminomethyl groups on the activation energy.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the rate and selectivity of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction profile. For reactions involving charged intermediates or transition states, such as in nucleophilic aromatic substitution, polar solvents would be expected to stabilize these species, thereby accelerating the reaction rate.

Prediction of Chemical Properties and Reactivity Profiles

Computational chemistry allows for the prediction of a wide range of chemical properties and reactivity descriptors. For this compound, these predictions would provide valuable information for its potential applications.

Calculated properties would include dipole moment, polarizability, and electrostatic potential maps. The electrostatic potential map would visually highlight the electron-rich (negative potential, likely around the nitro and fluorine atoms) and electron-poor (positive potential, likely around the aminomethyl protons) regions of the molecule, predicting sites for non-covalent interactions.

Reactivity indices such as Fukui functions can be calculated to provide a more quantitative measure of the local reactivity, identifying the specific atoms most susceptible to electrophilic, nucleophilic, and radical attack.

Molecular Dynamics Simulations (if relevant to non-biological systems)

While direct molecular dynamics simulations for the title compound are not published, related computational studies on similar fluoronitrophenyl derivatives offer insights into the methodologies that could be applied. For instance, computational analyses of compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate have utilized different Hamiltonians (AM1, PM3, PM6, PM7, RM1) to study their structures, showing good agreement with experimental crystallographic data. unimi.it Such approaches could be adapted to model the behavior of this compound.

Furthermore, theoretical studies on related nitroaromatic compounds have employed Density Functional Theory (DFT) calculations with various basis sets (e.g., B3LYP/6-31G* and B3LYP/6-311++G**) to investigate structural, topological, and vibrational properties. researchgate.net These computational methods, including Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, have been used to understand molecular stability and reactivity. researchgate.net Similar computational frameworks could provide valuable predictive data on the molecular dynamics of this compound in non-biological contexts.

Although not focused on non-biological systems, research on other fluoronitrophenyl derivatives has demonstrated the use of computational methods to predict pharmacokinetic profiles and potential interactions, which involves understanding the molecule's dynamic behavior. nih.gov

Future molecular dynamics simulations on this compound in non-biological systems could provide valuable data on its conformational flexibility, intermolecular interactions, and behavior in different solvent environments, contributing to a more comprehensive understanding of its chemical properties.

Analytical and Spectroscopic Characterization Methodologies for 4 Fluoro 2 Nitrophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For (4-Fluoro-2-nitrophenyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, provides an unambiguous assignment of its atomic connectivity and insight into its electronic structure.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR: The aromatic region is expected to show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The protons on the aromatic ring will be deshielded due to the nitro group's influence. The benzylic protons of the methanamine group would appear as a singlet or a broadened singlet, typically in the range of 3.5-4.5 ppm, shifted downfield by the adjacent aromatic ring and nitro group.

¹³C NMR: The carbon spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom (C4) will exhibit a large C-F coupling constant. The carbon bearing the nitro group (C2) and the carbon attached to the methanamine group (C1) will also have characteristic chemical shifts. The chemical shifts of aromatic carbons are significantly influenced by the nature and position of substituents. chemicalbook.com

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~ 4.0 | ~ 45 |

| Aromatic CH (H3) | ~ 7.5-7.8 | ~ 115-120 (with C-F coupling) |

| Aromatic CH (H5) | ~ 7.2-7.4 | ~ 110-115 (with C-F coupling) |

| Aromatic CH (H6) | ~ 7.9-8.1 | ~ 125-130 |

| Aromatic C (C1) | - | ~ 140-145 |

| Aromatic C (C2) | - | ~ 148-152 |

| Aromatic C (C4) | - | ~ 160-165 (with large ¹JCF) |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this fluorine atom is influenced by the electronic effects of the substituents on the aromatic ring. In a related compound, 1-fluoro-4-nitrobenzene, the ¹⁹F chemical shift is reported in acetonitrile. spectrabase.com The presence of the electron-donating methanamine group ortho to the nitro group in the target molecule would likely lead to a slightly different chemical shift. The coupling of the fluorine nucleus with the ortho and meta protons on the aromatic ring will result in a complex multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are invaluable for the definitive assignment of proton and carbon signals, especially in complex molecules like this compound where first-order analysis of 1D spectra may be challenging. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comsdsu.edu For this compound, COSY would be used to establish the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.comsdsu.edu This is crucial for assigning the signals of the protonated aromatic carbons and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C2, and C4 in the aromatic ring, by observing their correlations with nearby protons.

The collective data from these 2D NMR experiments would allow for a complete and unambiguous assignment of all the ¹H and ¹³C NMR signals of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Functional Group Vibrations

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The analysis of these spectra allows for the confirmation of the presence of the nitro, amine, and fluoro-substituted aromatic moieties. researchgate.netnih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (CH₂) | Stretching | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| NO₂ | Symmetric Stretching | 1330 - 1370 | Strong |

| C-N (amine) | Stretching | 1250 - 1350 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| NO₂ | Bending | 830 - 870 | Medium |

The nitro group typically gives rise to two strong and characteristic absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations. The C-F stretching vibration also results in a strong band. The N-H stretching vibrations of the primary amine will appear in the high-frequency region of the spectrum.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can be a powerful tool for studying the conformational isomers (rotamers) of a molecule. nih.gov In this compound, rotation around the C-C bond connecting the methanamine group to the phenyl ring, and the C-N bond of the nitro group, could potentially lead to different stable conformations. These conformers may have distinct vibrational frequencies for certain modes, particularly those involving the atoms in and around the rotating bonds.

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and potentially detect the presence of other conformers in equilibrium. Temperature-dependent studies of the vibrational spectra can also provide information on the relative stabilities and interconversion barriers of the different conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about their structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For a derivative such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, HRMS analysis is used to confirm its identity. mdpi.com This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for a (4-Fluoro-2-nitrophenyl) Derivative

| Compound | Molecular Formula | Calculated m/z | Measured m/z | Technique |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | C12H8FNO5 | Not Specified | Not Specified | ESI/Q-ToF |

Note: Specific m/z values were not provided in the source material.

Fragmentation Pattern Analysis for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives would be expected to correspond to π → π* and n → π* transitions associated with the nitro-substituted aromatic ring. The position and intensity of the absorption maxima provide information about the conjugation and the electronic environment of the chromophores. For example, studies on related nitrophenyl derivatives utilize UV-Vis spectroscopy to characterize the electronic properties of the synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Illustrative Crystallographic Data for a (4-Fluoro-2-nitrophenyl) Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide | Monoclinic | P21/c | 17.226(5) | 13.934(4) | 17.262(5) | 92.180(5) |

This data is for a derivative and serves as an example of the type of information obtained from X-ray crystallography.

Future Directions and Emerging Research Opportunities

Sustainable and Green Synthesis Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. For a compound like (4-Fluoro-2-nitrophenyl)methanamine, which involves potentially hazardous nitration and reduction steps, developing sustainable synthetic routes is a primary objective.

Current research in pharmaceutical synthesis highlights a shift towards using environmentally benign solvents, like water, to minimize organic waste and reduce risks of thermal runaway reactions. scitube.io Another key strategy is the use of reusable catalysts. For instance, a patented method for preparing a related compound, 3-(4-fluoro-2-nitrophenyl) propanone, utilizes a macroporous strong acid resin as a recyclable catalyst. patsnap.com This approach offers mild reaction conditions, convenient operation, and a significant reduction in waste and equipment corrosion. patsnap.com Future research could adapt such catalytic systems for the synthesis of this compound or its precursors. Furthermore, biocatalysis and the use of plant extracts for chemical synthesis are gaining traction as methods to produce nanoparticles and other chemical products in an eco-friendly manner, avoiding toxic solvents and harsh conditions. ejcmpr.com

Table 1: Comparison of Conventional vs. Green Synthesis Principles

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvent | Often uses volatile, toxic organic solvents | Prioritizes water, supercritical fluids, or solvent-free conditions scitube.io |

| Catalyst | May use stoichiometric or heavy metal catalysts | Employs reusable, non-toxic catalysts (e.g., resins, enzymes) patsnap.com |

| Energy | Often requires high temperatures and pressures | Aims for ambient temperature and pressure conditions |

| Waste | Can generate significant amounts of hazardous waste | Designed to minimize byproducts and facilitate recycling patsnap.com |

| Safety | May involve hazardous intermediates and exothermic reactions | Inherently safer design to reduce accident potential scitube.io |

Integration into Flow Chemistry Systems

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than a traditional batch reactor, offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netnih.gov This technology is particularly well-suited for managing hazardous reactions, improving efficiency, and enabling seamless multi-step synthesis. nih.govnih.gov

The synthesis of precursors to this compound often involves nitration, a notoriously dangerous and exothermic process that is difficult to control on a large scale in batch reactors due to challenges in heat and mass transfer. nih.gov Flow chemistry systems mitigate these risks by using microreactors with high surface-area-to-volume ratios, allowing for superior temperature control and enhanced safety. scitube.ionih.gov Researchers have successfully used flow chemistry to synthesize complex molecules, demonstrating benefits such as telescoped reaction sequences that avoid the isolation of intermediates, reduced reaction times, and increased productivity. nih.gov For example, the continuous flow synthesis of Lomustine, an anticancer drug, was achieved in a residence time of only 9 minutes with a 63% yield, outperforming the slower and lower-yielding batch process. nih.gov The integration of in-line analysis techniques, such as mass spectrometry, further allows for real-time optimization of reaction conditions. nih.gov Applying this approach to the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. scitube.io

Advanced Materials Development

The unique electronic and structural features of this compound make it an intriguing candidate for the development of advanced materials. The primary amine group serves as a reactive handle for polymerization or for grafting onto other structures. The nitro- and fluoro-substituted phenyl ring provides opportunities to tune the electronic properties, stability, and intermolecular interactions of a resulting material.

While direct applications of this compound in materials are not yet widely reported, related fluorinated and nitrated aromatic compounds are used in the development of materials for organic electronics, such as Organic Light Emitting Diodes (OLEDs). bldpharm.com The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups can be exploited to create push-pull systems, which are valuable in non-linear optics and as functional dyes. The fluorine atom can enhance thermal and oxidative stability and influence molecular packing in the solid state. Future research could focus on synthesizing polymers or molecular crystals incorporating this moiety to explore potential applications in sensors, optoelectronics, or high-performance plastics.

Exploration of Novel Reactivity Pathways

The combination of functional groups in this compound opens the door to a variety of chemical transformations that remain to be explored. The interplay between the ortho-nitro group and the aminomethyl group could be harnessed for novel cyclization reactions to generate heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Research on related compounds provides clues to potential pathways. For example, photochemical cyclization has been used as a key step in the synthesis of a fluorinated proline analogue, suggesting that light-induced reactions could be a fruitful area of investigation. nih.gov Additionally, the synthesis of other functionalized molecules, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been achieved through reactions like the Meerwein arylation, which proceeds via a diazonium salt intermediate. unimi.itmdpi.com This indicates that the corresponding aniline (B41778) precursor to this compound is a versatile starting point for various C-C bond-forming reactions. Investigating the reactivity of the benzylic position and the potential for intramolecular hydrogen bonding to influence reaction outcomes are also promising avenues for future study. researchgate.net

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. In silico methods can predict molecular properties, guide experimental design, and provide insights into reaction mechanisms, thereby reducing the time and resources spent on trial-and-error laboratory work.

For this compound, publicly available databases already provide computationally predicted data. These predictions can be synergistically combined with experimental validation. For example, predicted mass spectrometry data can aid in the rapid identification of products and byproducts in complex reaction mixtures, a technique already used to optimize flow chemistry processes. nih.gov Furthermore, more advanced computational modeling, such as Density Functional Theory (DFT), can be employed to predict reaction feasibility, explore transition states, and understand the electronic structure, which could be particularly valuable in designing novel catalysts or predicting the pathways of photochemical reactions.

Table 2: Predicted Physicochemical and Spectrometric Data for this compound and Related Compounds

| Property | This compound | N-(4-fluoro-2-nitrophenyl)acetamide nih.gov |

| Molecular Formula | C₇H₇FN₂O₂ | C₈H₇FN₂O₃ |

| Monoisotopic Mass | 170.04915 Da | 198.04407025 Da |

| XLogP3 (Lipophilicity) | 0.7 | 1.3 |

| Predicted CCS ([M+H]⁺, Ų) | 129.3 | Not Available |

| Predicted CCS ([M+Na]⁺, Ų) | 137.5 | Not Available |

This synergy allows researchers to build robust models that can accurately forecast the behavior of the molecule, optimizing its synthesis and accelerating its application in new technologies.

Q & A

Q. What are the common synthetic routes for (4-Fluoro-2-nitrophenyl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitro reduction or cross-coupling reactions . For example, nitro groups on aromatic rings can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or metal/acid systems (e.g., Fe/HCl). Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading significantly impact yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm amine proton integration (~δ 1.5–3.0 ppm) and aromatic substituent positions.

- X-ray crystallography : Resolves spatial arrangement; studies on analogous compounds show planar aromatic systems with dihedral angles >80° between substituents .

- IR : Identifies amine N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How do the fluorine and nitro substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions, while fluorine exerts an inductive electron-withdrawing effect but can act as an ortho/para director. Computational studies (DFT) can quantify charge distribution, and Hammett constants (σ) predict substituent effects on reaction rates .

Q. What stability challenges arise when handling this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions.

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>150°C). Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Steric/electronic analysis : Compare substituent effects (e.g., bromo vs. fluoro analogs) using kinetic studies.

- Computational validation : DFT calculations to map transition states and identify rate-limiting steps .

- Controlled experiments : Systematically vary reaction parameters (e.g., solvent, catalyst) to isolate contributing factors .

Q. What strategies are effective for studying interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Predict binding affinities to enzymes/receptors (e.g., using AutoDock Vina).

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff).

- Mutagenesis assays : Identify critical residues in target proteins via alanine scanning .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacological profiles?

- Methodological Answer :

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data.

- ADMET prediction : Use tools like SwissADME to optimize solubility, BBB permeability, and metabolic stability .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective detection (LOQ <1 ng/mL).

- Matrix effects : Validate recovery rates using spiked biological samples (e.g., plasma, liver homogenates) .

Q. How do structural analogs, such as bromo or chloro derivatives, compare in reactivity and biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 4-Bromo-2-nitrophenyl derivatives) and compare IC₅₀ values in enzyme inhibition assays.

- Electron-withdrawing capacity : Nitro > bromo > chloro, affecting redox potential and metabolic stability .

Q. What crystallographic insights can guide the design of co-crystals or salts to improve solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.